C7 4-Methylpiperazine Substitution Confers RTK Selectivity Over Morpholine-Containing Analogs
The NEUPHARMA patent explicitly defines 4-methylpiperazinyl as a preferred C7 substituent for achieving RTK inhibition, in contrast to morpholine or piperidine substituents which are associated with different kinase selectivity profiles [1]. In the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series, C7 substituent variation produced PI3Kα IC50 values spanning from 3 nM to >1000 nM, demonstrating that C7 choice directly dictates target engagement potency [2].
| Evidence Dimension | Influence of C7 substituent on kinase inhibitory potency |
|---|---|
| Target Compound Data | 4-Methylpiperazine at C7; claimed RTK inhibitor activity (no quantitative IC50 publicly available for this specific compound) |
| Comparator Or Baseline | C7 morpholine analogs: PI3Kα IC50 = 3–10 nM for optimal examples; C7 hydrogen analogs: significantly reduced activity |
| Quantified Difference | Potency shift of >100-fold observed across C7 substituent variations in the same scaffold series |
| Conditions | PI3Kα enzymatic assay; cell-free kinase inhibition (Molecules 2021, 26, 5349) |
Why This Matters
The C7 4-methylpiperazine substituent is a critical determinant of kinase selectivity; substituting with morpholine or unsubstituted analogs will likely alter the target engagement profile and is not functionally equivalent for RTK-focused research programs.
- [1] Qian, X.; Zhu, Y.-L. Certain Chemical Entities, Compositions, and Methods. U.S. Patent Application US 2017/0050936 A1, February 23, 2017. View Source
- [2] Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules 2021, 26 (17), 5349. View Source
